4-(5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-pyrazole
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Overview
Description
4-(5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-pyrazole is a complex heterocyclic compound It features a unique structure that combines multiple rings, including triazole, pyridazine, pyrrole, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-pyrazole typically involves multi-step reactions. One common approach is the acid-catalyzed cyclization of hydrazine derivatives with ortho esters, leading to the formation of the triazole ring . This is followed by the annulation of the pyridazine and pyrrole rings under specific conditions, such as the use of strong acids or bases and elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields . This method is eco-friendly and does not require catalysts, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-pyrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-pyrazole involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access . The compound’s unique structure allows it to interact with multiple pathways, making it a versatile agent in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b]thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
1,2,4-triazolo[1,5-a]pyridine: Exhibits activities such as RORγt inverse agonism and JAK1 inhibition.
1,2,4-triazolo[4,3-a]pyrazine: Investigated for its dual c-Met/VEGFR-2 inhibitory activities.
Uniqueness
4-(5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-pyrazole stands out due to its complex structure, which combines multiple pharmacophores in a single molecule. This unique arrangement enhances its potential for multi-target interactions, making it a promising candidate for drug development .
Properties
Molecular Formula |
C17H20N8O |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
[2-(3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1H-pyrazol-4-yl)methanone |
InChI |
InChI=1S/C17H20N8O/c1-2-14-20-21-15-3-4-16(22-25(14)15)23-7-12-9-24(10-13(12)8-23)17(26)11-5-18-19-6-11/h3-6,12-13H,2,7-10H2,1H3,(H,18,19) |
InChI Key |
YHFJOJIVIRCXKS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)C5=CNN=C5 |
Origin of Product |
United States |
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